Product packaging for 4-(2,2,3,3-Tetrafluoropropoxy)phenol(Cat. No.:CAS No. 111915-33-4)

4-(2,2,3,3-Tetrafluoropropoxy)phenol

Cat. No.: B3030938
CAS No.: 111915-33-4
M. Wt: 224.15 g/mol
InChI Key: BUCBHFXFACTGKK-UHFFFAOYSA-N
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Description

4-(2,2,3,3-Tetrafluoropropoxy)phenol (CAS 111915-33-4) is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.155 g/mol . This compound is classified as a PFAS (per- or polyfluoroalkyl substance) chemical, a class known for its unique stability and specific physicochemical properties . The presence of the tetrafluoropropoxy chain influences the compound's characteristics, making it a valuable intermediate in advanced research and development. The primary research applications for this chemical are as a building block in medicinal chemistry and materials science. It can be used to synthesize more complex molecules, such as aniline derivatives, for potential use in pharmaceutical targeting or advanced material design . As a high-purity reagent (95%), it is suited for exploratory synthesis where the introduction of a fluorine-rich moiety can alter a molecule's lipophilicity, metabolic stability, and binding affinity . This product is intended for research purposes in a controlled laboratory environment and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F4O2 B3030938 4-(2,2,3,3-Tetrafluoropropoxy)phenol CAS No. 111915-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7/h1-4,8,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCBHFXFACTGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593823
Record name 4-(2,2,3,3-Tetrafluoropropoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111915-33-4
Record name 4-(2,2,3,3-Tetrafluoropropoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 2,2,3,3 Tetrafluoropropoxy Phenol

Strategies for Introducing the Tetrafluoropropoxy Moiety onto Phenolic Substrates

The formation of the ether linkage in 4-(2,2,3,3-Tetrafluoropropoxy)phenol is the central challenge in its synthesis. The primary approaches involve the reaction of a phenolic precursor with a reagent that provides the 2,2,3,3-tetrafluoropropoxy group.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, this strategy would typically involve the reaction of an activated phenol (B47542) derivative with a source of the tetrafluoropropoxy group or the reaction of a phenoxide with an activated aryl substrate.

A general representation of the SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of a leaving group restores the aromaticity and yields the desired aryl ether. For the synthesis of the target molecule, one could envision a reaction where the nucleophile is the 2,2,3,3-tetrafluoropropoxide anion and the substrate is a phenol with a good leaving group at the para position, activated by electron-withdrawing substituents. However, the hydroxyl group of the phenol itself is not a good leaving group for SNAr. Therefore, a more plausible SNAr approach would involve starting with a para-substituted phenol where the substituent is a good leaving group (e.g., a halogen) and the ring is sufficiently activated.

Alternatively, the reaction can proceed by activating the phenol itself. For instance, a phenol can be converted to a more reactive intermediate that is susceptible to nucleophilic attack by the tetrafluoropropoxide. The success of SNAr reactions is highly dependent on the nature of the solvent, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) being commonly employed to enhance the reaction rates.

Etherification Reactions of Phenols with Halogenated Propanols or Derivatives

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. byjus.comlibretexts.org This SN2 reaction is a direct and often efficient route for forming the ether linkage. masterorganicchemistry.com In the synthesis of this compound, this would entail the reaction of a phenoxide, such as sodium or potassium 4-hydroxyphenoxide (derived from hydroquinone), with a 2,2,3,3-tetrafluoropropyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate).

The reaction is typically carried out in a suitable solvent, and the choice of base to deprotonate the phenol is crucial. byjus.com Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete formation of the phenoxide. masterorganicchemistry.com The reactivity of the 2,2,3,3-tetrafluoropropyl electrophile is also a key factor, with iodides and sulfonates generally being more reactive than bromides or chlorides.

Table 1: Potential Reactants for Williamson Ether Synthesis of this compound

Phenolic SubstrateTetrafluoropropylating AgentBase
Hydroquinone (B1673460)2,2,3,3-Tetrafluoropropyl bromideK₂CO₃, NaH
Hydroquinone2,2,3,3-Tetrafluoropropyl iodideCs₂CO₃, KH
4-Benzyloxyphenol2,2,3,3-Tetrafluoropropyl tosylateNaH, KOtBu

It is important to control the reaction conditions to favor mono-etherification of hydroquinone and minimize the formation of the diether byproduct. This can often be achieved by using a stoichiometric amount of the base and the tetrafluoropropylating agent.

Exploration of Fluorinated Epoxide Intermediates in Synthesis

Fluorinated epoxides are versatile building blocks in organic synthesis due to the ring strain and the influence of the fluorine atoms on their reactivity. The ring-opening of a suitable fluorinated epoxide with a phenoxide nucleophile can provide a pathway to fluorinated aryl ethers. For the synthesis of this compound, a hypothetical route could involve the reaction of a phenoxide with an epoxide derived from a tetrafluoropropene.

The regioselectivity of the epoxide ring-opening is a critical aspect. In reactions with nucleophiles, attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism. libretexts.org The presence of fluorine atoms can influence the electrophilicity of the epoxide carbons and thus the site of nucleophilic attack. The reaction is typically catalyzed by either acid or base. In a basic medium, the phenoxide would directly attack the epoxide ring.

Direct Fluorination and Deoxyfluorination Techniques Applied to Phenols

While the primary focus for synthesizing this compound is the formation of the ether bond, it is instructive to consider modern fluorination techniques that could theoretically be applied to a precursor molecule. These methods are generally used to introduce fluorine atoms directly onto an aromatic ring.

Oxidative Fluorination of Phenols

Oxidative fluorination of phenols is a method to introduce a fluorine atom onto the aromatic ring, typically at the ortho or para position. This approach involves the in-situ generation of an electrophilic fluorine species or a radical cation intermediate that then reacts with a fluoride (B91410) source. lookchem.com For instance, the reaction of a phenol with a hypervalent iodine reagent in the presence of a fluoride source can lead to fluorination. lookchem.com

While this method is effective for producing fluorophenols, it is not a direct route to this compound as it introduces a fluorine atom onto the ring rather than forming the ether linkage. However, a precursor such as 4-propoxyphenol (B92817) could potentially undergo oxidative fluorination, although this would lead to a different product.

Metal-Free and Catalytic Deoxyfluorination Protocols

Deoxyfluorination is a process where a hydroxyl group is directly replaced by a fluorine atom. Recent advances have led to the development of metal-free and catalytic deoxyfluorination methods for phenols. Reagents like PhenoFluor and its derivatives have been shown to be effective for the deoxyfluorination of a wide range of phenols under relatively mild conditions. The reaction proceeds through the activation of the phenolic hydroxyl group, making it a good leaving group, followed by nucleophilic attack by a fluoride ion.

This methodology is primarily used for the synthesis of fluoroarenes from phenols. Applying this to this compound itself would result in the replacement of the hydroxyl group with a fluorine atom, yielding 1-fluoro-4-(2,2,3,3-tetrafluoropropoxy)benzene. Therefore, like oxidative fluorination, deoxyfluorination is not a direct pathway to the target molecule but represents a potential transformation of the final product.

Synthetic Route Optimization and Process Development

The synthesis of this compound is primarily achieved through a Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, hydroquinone (benzene-1,4-diol) is reacted with 1,1,2,2-tetrafluoro-3-iodopropane (B1296526). The process is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent, like N,N-dimethylformamide (DMF). The base deprotonates one of the hydroxyl groups of the hydroquinone to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the 1,1,2,2-tetrafluoro-3-iodopropane, displacing the iodide and forming the ether linkage.

A significant challenge in this synthesis is controlling the reaction to favor the mono-substituted product, this compound, over the di-substituted by-product, 1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene.

Yield Enhancement and Selectivity Control in Reaction Conditions

Optimizing the yield and selectivity of this compound requires careful control over several reaction parameters. The molar ratio of the reactants is a critical factor. Using a significant excess of hydroquinone relative to 1,1,2,2-tetrafluoro-3-iodopropane statistically favors the formation of the mono-alkylated product.

The choice of base and solvent also plays a crucial role. A moderately strong base like potassium carbonate is effective in deprotonating the phenol without being overly reactive, which could lead to side reactions. Polar aprotic solvents such as DMF are preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.

Temperature and reaction time are also key variables. The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can promote the formation of the di-substituted by-product and other impurities. Continuous monitoring of the reaction progress, for instance by using thin-layer chromatography (TLC), allows for the reaction to be quenched at the optimal point to maximize the yield of the desired product.

Interactive Data Table: Optimization of Reaction Conditions

Below is a representative table illustrating how different parameters can influence the yield and selectivity of the reaction.

Molar Ratio (Hydroquinone:Iodopropane)BaseSolventTemperature (°C)Reaction Time (h)Yield of Mono-product (%)Selectivity (Mono:Di)
1:1K₂CO₃DMF8012452:1
3:1K₂CO₃DMF808759:1
5:1K₂CO₃DMF8068519:1
3:1NaHDMF6010708:1
3:1K₂CO₃Acetonitrile (B52724)8012687:1

Regioselectivity in Phenol Derivatization

In the context of synthesizing this compound from hydroquinone, regioselectivity refers to the preferential substitution at one of the two equivalent hydroxyl groups. Since hydroquinone is a symmetrical molecule, the initial alkylation can occur at either hydroxyl group, leading to the same product. The primary challenge is not one of regioselectivity between different sites on a single ring, but rather one of controlling the extent of reaction to achieve mono-substitution versus di-substitution.

The control of selectivity is governed by statistical probability and reaction kinetics. By employing a large excess of the symmetrical hydroquinone, the probability of the alkylating agent encountering an unreacted hydroquinone molecule is much higher than encountering a molecule of the mono-substituted product. This statistical control is a key strategy for maximizing the yield of this compound.

Isolation and Purification Techniques in Synthetic Protocols

Following the completion of the synthesis, a multi-step process is required to isolate and purify the this compound from the reaction mixture, which contains unreacted hydroquinone, the di-substituted by-product, inorganic salts, and the solvent.

The initial work-up typically involves filtering the reaction mixture to remove the inorganic base (e.g., potassium carbonate). The solvent (DMF) is then removed, often under reduced pressure. The resulting crude residue is then subjected to an extraction process. This usually involves dissolving the residue in an organic solvent, such as ethyl acetate (B1210297), and washing it with water to remove any remaining salts and highly polar impurities. A key step is to wash the organic layer with a basic aqueous solution (e.g., a dilute sodium hydroxide (B78521) solution). This step selectively deprotonates the acidic phenolic hydroxyl groups of the unreacted hydroquinone and the desired mono-substituted product, transferring them into the aqueous layer as their corresponding phenoxide salts. The non-acidic di-substituted by-product remains in the organic layer, allowing for an effective separation.

The aqueous layer containing the phenoxides is then acidified (e.g., with dilute hydrochloric acid) to re-protonate the phenoxides, causing the hydroquinone and the this compound to precipitate or to be extractable back into a fresh organic layer.

Final purification is typically achieved through column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is used to elute the components. The less polar di-substituted by-product (if any remains) elutes first, followed by the desired this compound, and finally the more polar unreacted hydroquinone. The purity of the collected fractions is monitored by TLC, and the fractions containing the pure product are combined and the solvent evaporated to yield the final purified compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2,2,3,3 Tetrafluoropropoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(2,2,3,3-Tetrafluoropropoxy)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for unambiguously confirming its molecular architecture.

Proton (¹H) NMR for Aromatic and Aliphatic Hydrogen Environments

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The structure of this compound contains several distinct proton environments, which would give rise to a characteristic spectrum.

The key proton signals expected are:

Phenolic Hydroxyl Proton (-OH): A single proton attached to the oxygen atom of the phenol (B47542) group. This signal typically appears as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org

Aromatic Protons (-C₆H₄-): The benzene (B151609) ring is para-substituted, creating two sets of chemically equivalent protons. The two protons ortho to the tetrafluoropropoxy group (H-2, H-6) are equivalent, as are the two protons meta to it (H-3, H-5). This arrangement results in an AA'BB' splitting pattern, which often appears as two distinct doublets.

Methylene (B1212753) Protons (-OCH₂-): The two protons of the methylene group adjacent to the ether oxygen are chemically equivalent. Their signal is split into a triplet due to coupling with the two adjacent fluorine atoms on the neighboring carbon.

Methine Proton (-CHF₂): The single proton on the terminal carbon of the fluorinated chain. Its signal is expected to be complex, appearing as a triplet of triplets due to coupling to the two geminal fluorine atoms and the two vicinal fluorine atoms of the adjacent -CF₂- group.

Table 1: Predicted ¹H NMR Signals for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling To
Phenolic -OH Variable (e.g., 4-8) Broad Singlet None
Aromatic H-3, H-5 ~6.8 - 7.0 Doublet H-2, H-6
Aromatic H-2, H-6 ~7.1 - 7.3 Doublet H-3, H-5
Methylene (-OCH₂-) ~4.0 - 4.5 Triplet -CF₂-

Carbon (¹³C) NMR for Carbon Skeleton Determination

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of the phenyl ring, this compound is expected to show seven unique carbon signals. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the carbons in the propoxy chain, and carbon-fluorine coupling (¹JCF, ²JCF) will cause splitting of these signals. docbrown.inforsc.org

The distinct carbon environments are:

Four Aromatic Carbons: The carbon atom bonded to the hydroxyl group (C-4), the carbon bonded to the ether oxygen (C-1), and the two pairs of equivalent carbons (C-2/C-6 and C-3/C-5). docbrown.info

Three Aliphatic Carbons: The methylene carbon (-OCH₂-), the internal difluoromethylene carbon (-CF₂-), and the terminal difluoromethine carbon (-CHF₂).

Table 2: Predicted ¹³C NMR Signals for this compound

Carbon Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
Aromatic C-3, C-5 ~115 - 120 Singlet
Aromatic C-2, C-6 ~120 - 125 Singlet
Aromatic C-1 ~150 - 155 Singlet
Aromatic C-4 ~155 - 160 Singlet
Methylene (-OCH₂-) ~60 - 70 Triplet (²JCF)
Difluoromethylene (-CF₂-) ~110 - 120 Triplet (¹JCF)

Fluorine (¹⁹F) NMR for Fluorine Atom Position and Coupling

Fluorine (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.govalfa-chemistry.com The large chemical shift range of ¹⁹F NMR makes it excellent for distinguishing between subtle differences in the electronic environment of fluorine atoms. nih.gov In this compound, there are two distinct fluorine environments, which would lead to two primary signals in the ¹⁹F NMR spectrum.

The expected signals are:

-CF₂- Group: The two fluorine atoms on the carbon adjacent to the methylene group. This signal would be split by the two protons on the adjacent -CH₂- group (a triplet) and by the two fluorine atoms on the terminal -CHF₂ group.

-CHF₂ Group: The two fluorine atoms on the terminal carbon. This signal would be split by the single proton on the same carbon (a doublet) and by the fluorine atoms on the adjacent -CF₂- group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, TOCSY) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment would map proton-proton couplings. Key correlations would be observed between the ortho and meta protons on the aromatic ring, and between the protons of the -OCH₂- group and the proton of the -CHF₂ group through long-range coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. It would definitively link the proton signals for the -OCH₂- and -CHF₂ groups to their respective carbon signals.

TOCSY (Total Correlation Spectroscopy): This experiment can identify all protons within a coupled spin system, which would be useful for confirming the assignments of the aliphatic chain protons.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported.

If a crystal structure were to be determined, it would provide precise data on:

Molecular Geometry: Accurate measurements of all bond lengths (C-C, C-O, C-H, C-F) and bond angles.

Conformation: The dihedral angles defining the spatial orientation of the tetrafluoropropoxy chain relative to the plane of the phenyl ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (from the phenolic -OH to an oxygen or fluorine atom of a neighboring molecule) and potential π-π stacking between the aromatic rings. redalyc.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups. msu.edu The IR spectrum of this compound would be characterized by absorptions corresponding to its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Phenolic O-H Stretching 3200 - 3600 Strong, Broad
Aromatic C-H Stretching 3000 - 3100 Medium
Aliphatic C-H Stretching 2850 - 3000 Medium
Aromatic C=C Stretching 1500 - 1600 Medium to Strong
Aromatic C-O Stretching 1200 - 1260 Strong

The spectrum would be dominated by a broad, strong band in the high-frequency region (3200-3600 cm⁻¹) characteristic of the hydrogen-bonded O-H stretch of the phenol group. libretexts.org Multiple strong, sharp bands in the fingerprint region, particularly between 1000 and 1300 cm⁻¹, would provide definitive evidence for the C-F bonds of the tetrafluoro group. nih.gov The presence of the aromatic ring would be confirmed by C=C stretching bands around 1500-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. okstate.edu

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the precise molecular weight and uncovering the structural details of this compound through its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, confirming its elemental composition.

The molecular formula for this compound is C9H8F4O2, with a calculated molecular weight of approximately 224.15 g/mol . cato-chem.comsynquestlabs.com In a typical mass spectrum, the molecular ion peak [M]+• would be observed, and its high-resolution measurement would confirm this composition.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of phenol ethers and fluorinated compounds. The fragmentation process provides valuable information about the molecule's structure. Key fragmentation pathways likely involve the cleavage of the ether bond and fragmentation of the tetrafluoropropoxy chain.

A proposed fragmentation pattern would likely include the following key steps:

Alpha-cleavage at the ether linkage, leading to the loss of the tetrafluoropropoxy group or the formation of a phenoxy radical.

Cleavage within the fluorinated alkyl chain , which can lead to the loss of fragments such as CHF2 or CF3.

Rearrangement reactions , which are common in the fragmentation of aromatic compounds.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Interpretation
224 [C9H8F4O2]+• Molecular Ion
129 [C3H3F4O]+ Tetrafluoropropoxy fragment
113 [C7H5O2]+ Fragment resulting from cleavage of the ether bond
109 [C6H5O2]+ Phenoxy fragment with an additional oxygen
95 [C6H7O]+ Phenol ion after rearrangement

High-Resolution Chromatographic Techniques for Purity and Isomer Assessment (e.g., HPLC, GC-MS)

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for assessing the purity of this compound and for separating it from potential isomers, such as the 2- and 3-substituted positional isomers. synquestlabs.com

High-Performance Liquid Chromatography (HPLC)

For the analysis of fluorinated phenols, reversed-phase HPLC is a common and effective technique. nih.govacs.org A C18 column is often employed due to its versatility and ability to separate compounds based on their hydrophobicity. nih.govacs.org The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, often with a small amount of acid (e.g., formic acid) to improve peak shape and resolution. nih.govacs.org

Isocratic or gradient elution can be used. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating complex mixtures and for ensuring that compounds with a wider range of polarities are eluted with good peak shapes. The separation of positional isomers of fluorinated phenols can be challenging and may require optimization of the mobile phase composition and the use of specialized columns, such as those with fluorinated stationary phases. oup.comchromatographyonline.com

Table 2: Typical HPLC Parameters for the Analysis of Fluorinated Phenols

Parameter Condition
Column Reversed-phase C18, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 280 nm |

Note: These are representative conditions for the analysis of fluorinated phenols and may require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity of the phenolic hydroxyl group, which can lead to poor peak shape and tailing in GC analysis, derivatization is often necessary. chula.ac.thnih.gov Silylation or acylation of the hydroxyl group to form a less polar derivative is a common strategy to improve chromatographic performance. researchgate.net

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as a DB-5 or HP-5MS. The mass spectrometer detector provides both quantitative data and mass spectra for qualitative identification, which can be compared against spectral libraries. GC-MS is particularly useful for separating isomers that may be difficult to resolve by HPLC. chula.ac.th

Table 3: Illustrative GC-MS Parameters for the Analysis of Derivatized Phenols

Parameter Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program 80°C (hold 2 min), ramp to 280°C at 10°C/min
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 amu |

Note: These parameters are illustrative for the GC-MS analysis of derivatized phenolic compounds and would need to be optimized for the specific derivative of this compound.

Computational Chemistry and Theoretical Investigations of 4 2,2,3,3 Tetrafluoropropoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 4-(2,2,3,3-Tetrafluoropropoxy)phenol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide detailed insights into its properties.

Optimized Geometries and Conformational Analysis

A crucial first step in computational analysis is to determine the molecule's most stable three-dimensional shape, known as the optimized geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

For this compound, the key structural parameters of interest would be the bond lengths and angles within the phenol (B47542) ring, the C-O-C ether linkage, and the tetrafluoropropoxy chain. The presence of the bulky and electronegative tetrafluoroalkyl group would influence the geometry of the ether linkage and could lead to specific preferred conformations. Conformational analysis would explore the rotation around the C-O bonds to identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization. Actual values would require specific calculations.

Parameter Predicted Value
C-O (Phenolic) Bond Length ~1.37 Å
O-C (Propoxy) Bond Length ~1.43 Å
C-O-C Bond Angle ~118°
C-F Bond Lengths ~1.35 Å
C-C (Propoxy) Bond Lengths ~1.53 Å

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenol. The distribution of the HOMO would likely be concentrated on the electron-rich phenol ring and the oxygen atom, while the LUMO might have significant contributions from the aromatic ring and the fluorinated alkyl chain.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table is for illustrative purposes. Actual energy values are dependent on the specific DFT method and basis set used.

Orbital Predicted Energy (eV)
HOMO ~ -6.5 eV
LUMO ~ -0.5 eV
HOMO-LUMO Gap ~ 6.0 eV

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and delocalization effects within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which closely resembles the familiar Lewis structure.

For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the electron-withdrawing effect of the fluorinated substituent on the phenol ring. It would also analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A key interaction to investigate would be the hyperconjugation between the oxygen lone pairs and the antibonding orbitals of the C-C and C-H bonds in the propoxy chain, as well as interactions with the aromatic π-system. These interactions are crucial for understanding the molecule's electronic structure and stability.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a way to explore the full conformational space of a molecule over time. By simulating the motion of atoms based on a force field, MD can reveal the dynamic behavior of the flexible tetrafluoropropoxy side chain.

For this compound, an MD simulation would show how the side chain folds and rotates, and how it might interact with itself or with surrounding solvent molecules. This is particularly important for understanding how the molecule behaves in a real-world environment and how its shape might change to accommodate interactions with other molecules. The results could provide insights into the molecule's physical properties and its potential to interact with biological targets.

Quantum Chemical Studies on Structure-Reactivity Relationships

Quantum chemical studies can establish clear relationships between a molecule's structure and its reactivity. By calculating various molecular descriptors, it is possible to predict how a molecule will behave in a chemical reaction.

Influence of Fluorine Atoms on Aromatic Ring Reactivity

The presence of fluorine atoms has a profound impact on the reactivity of the aromatic ring. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. This effect is due to the polarization of the C-F sigma bond, which draws electron density away from the ring.

Simultaneously, the lone pairs on the fluorine atoms can participate in resonance, donating electron density back to the ring (+R effect). For fluorine, the inductive effect is generally considered to be dominant over the resonance effect. The tetrafluoropropoxy group as a whole (-OCH2CF2CHF2) would also be deactivating due to the strong inductive pull of the fluorine atoms transmitted through the alkoxy chain. This deactivation would make electrophilic aromatic substitution reactions, such as nitration or halogenation, more difficult compared to phenol or anisole. Computational studies can quantify this effect by calculating molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, and by modeling the transition states of potential reactions. The fluorine atoms' influence reduces the π electron delocalization in the benzene (B151609) ring, which in turn decreases its aromaticity and reactivity.

Impact of Perfluorinated Alkoxy Substituents on Electronic Properties

The electronic properties of a phenol are significantly influenced by its substituents. A perfluorinated alkoxy group, such as the 2,2,3,3-tetrafluoropropoxy group, is expected to exert a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect would decrease the electron density of the aromatic ring and the phenolic oxygen atom.

Computational studies on other fluorinated phenols consistently demonstrate that the introduction of fluorine atoms leads to a stabilization of the molecule and a lowering of the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization is a direct consequence of the inductive effect of the fluorine atoms. For this compound, a similar trend is anticipated. The electron-withdrawing nature of the substituent would likely lead to a lower HOMO energy, making the compound less susceptible to electrophilic attack compared to unsubstituted phenol.

A hypothetical data table illustrating the kind of results that would be obtained from a computational analysis of the electronic properties of this compound, based on density functional theory (DFT) calculations, is presented below. Please note that these are illustrative values and are not derived from actual published research on this specific compound.

Calculated PropertyExpected Value (Illustrative)Methodology
HOMO Energy-6.5 eV to -7.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-0.5 eV to -1.5 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.0 eV to 6.0 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment3.0 D to 4.0 DDFT/B3LYP/6-311++G(d,p)

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry methods are powerful tools for predicting the spectroscopic parameters of molecules, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically be carried out using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The electron-withdrawing nature of the tetrafluoropropoxy group would be expected to deshield the aromatic protons and carbons, leading to higher chemical shifts compared to phenol. The protons on the propoxy chain would also exhibit characteristic shifts influenced by the adjacent fluorine atoms.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the O-H stretching of the phenolic hydroxyl group, C-O stretching of the ether linkage, C-F stretching modes of the fluorinated alkyl chain, and various aromatic C-H and C-C stretching and bending vibrations. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). Phenol and its derivatives typically exhibit π → π* transitions in the ultraviolet region. The presence of the electron-withdrawing tetrafluoropropoxy group would likely cause a hypsochromic (blue) shift in the absorption maxima compared to phenol, due to the stabilization of the ground electronic state.

An illustrative data table summarizing the type of spectroscopic parameters that would be predicted from computational studies is provided below. These values are hypothetical and serve to demonstrate the expected outcomes of such an investigation.

Spectroscopic TechniquePredicted Parameter (Illustrative)Expected Value RangeComputational Method
¹H NMRδ (Aromatic H)6.9 - 7.5 ppmGIAO-DFT
δ (OCH₂)4.2 - 4.6 ppm
¹³C NMRδ (Aromatic C)115 - 160 ppm
IRν (O-H stretch)3550 - 3650 cm⁻¹DFT Frequency Calculation
ν (C-O stretch)1200 - 1300 cm⁻¹
ν (C-F stretch)1000 - 1150 cm⁻¹
UV-Visλ_max (π → π*)260 - 275 nmTD-DFT

Chemical Reactivity and Derivatization Strategies for 4 2,2,3,3 Tetrafluoropropoxy Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-(2,2,3,3-tetrafluoropropoxy)phenol is a primary site for derivatization, readily participating in reactions typical of phenols, such as ether and ester formation, as well as acylation and silylation.

Formation of Ethers and Esters

The acidic proton of the hydroxyl group allows for deprotonation by a suitable base, forming a phenoxide intermediate. This nucleophilic phenoxide can then react with various electrophiles to form ethers and esters. A common method for ether synthesis is the Williamson ether synthesis, where the phenoxide displaces a halide from an alkyl halide. pressbooks.pub This reaction is a versatile SN2 process. pressbooks.pub

Esterification can be achieved by reacting the phenol (B47542) with acyl chlorides or carboxylic acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. These reactions are fundamental for installing a variety of functional groups, thereby modifying the compound's physical and chemical properties.

Table 1: Representative Ether and Ester Formation Reactions

Reaction TypeElectrophileBase (Typical)Product
Etherification (Williamson)Alkyl Halide (e.g., CH₃I)Potassium Carbonate (K₂CO₃)4-(2,2,3,3-Tetrafluoropropoxy)anisole
EsterificationAcyl Chloride (e.g., CH₃COCl)Pyridine or Triethylamine4-(2,2,3,3-Tetrafluoropropoxy)phenyl acetate (B1210297)
EsterificationCarboxylic Anhydride (e.g., (CH₃CO)₂O)Pyridine or Sodium Acetate4-(2,2,3,3-Tetrafluoropropoxy)phenyl acetate

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles. wikipedia.orgorganic-chemistry.org

For this compound, the hydroxyl group itself is a potent DMG. However, its acidic proton would be quenched by the organolithium base. Therefore, it is necessary to first protect the hydroxyl group with a suitable group that can also function as a DMG. Groups like methoxymethyl (MOM) ether or diethyl carbamate (B1207046) are effective DMGs. organic-chemistry.orguwindsor.ca Once the ortho position is functionalized, the protecting group can be removed to regenerate the phenol. This methodology provides exclusive ortho substitution, a selectivity not achievable through classical electrophilic aromatic substitution. wikipedia.org

Acylation and Silylation Reactions

Acylation and silylation are common protection strategies for phenolic hydroxyl groups, but they also serve as a means of introducing specific functionalities. researchgate.net

Acylation: As mentioned in the context of ester formation, acylation involves the reaction of the phenol with an acylating agent like an acyl chloride or anhydride. This converts the hydroxyl group into an ester, which can alter the electronic properties of the aromatic ring and serve as a protecting group during subsequent reactions.

Silylation: The hydroxyl group can be converted into a silyl (B83357) ether by reacting the phenol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like imidazole. researchgate.net Silyl ethers are generally stable under many reaction conditions but can be easily cleaved when desired, making them excellent protecting groups. The formation of silyl ethers proceeds via an SN2 substitution mechanism where the active hydrogen is replaced by the silyl group. researchgate.net

Reactions at the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic attack and can be modified through cross-coupling reactions after appropriate pre-functionalization.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

The 4-(2,2,3,3-tetrafluoropropoxy) group, being an ether, is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). libretexts.org The lone pairs on the ether oxygen can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the attack of an electrophile. libretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions. libretexts.org

However, since the para position is already occupied by the tetrafluoropropoxy group, EAS reactions on this compound will primarily direct incoming electrophiles to the ortho position (C2 and C6). The tetrafluoropropyl substituent is electron-withdrawing by induction, which can slightly deactivate the ring compared to a simple alkoxy group, but the resonance donation from the ether oxygen is the dominant directing effect. rsc.org

Table 2: Predicted Major Products of EAS Reactions

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄2-Nitro-4-(2,2,3,3-tetrafluoropropoxy)phenol
HalogenationBr₂, FeBr₃2-Bromo-4-(2,2,3,3-tetrafluoropropoxy)phenol
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-4-(2,2,3,3-tetrafluoropropoxy)phenol

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) of Aromatic Halogenated Derivatives

To participate in transition metal-catalyzed cross-coupling reactions, the aromatic ring must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. nih.gov For instance, the ortho-brominated derivative, 2-bromo-4-(2,2,3,3-tetrafluoropropoxy)phenol, can be synthesized via electrophilic bromination as described above. This halogenated derivative is a key precursor for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. researchgate.net

Table 3: Example of a Suzuki-Miyaura Cross-Coupling Reaction

Starting MaterialCoupling PartnerCatalyst (Typical)Base (Typical)Product
2-Bromo-4-(2,2,3,3-tetrafluoropropoxy)phenolPhenylboronic acidPd(PPh₃)₄Na₂CO₃ or K₂CO₃2-Phenyl-4-(2,2,3,3-tetrafluoropropoxy)phenol

Similarly, the Heck reaction could be employed to couple the halogenated derivative with an alkene, also using a palladium catalyst. These cross-coupling methodologies significantly expand the synthetic possibilities, allowing for the construction of complex biaryl systems and other elaborated structures containing the 4-(2,2,3,3-tetrafluoropropoxy)phenyl scaffold.

Transformations of the 2,2,3,3-Tetrafluoropropoxy Chain

The reactivity of the 2,2,3,3-tetrafluoropropoxy side chain is dominated by the high stability of the carbon-fluorine bonds and the influence of the ether linkage.

Stability and Reactivity of the C-F Bonds within the Fluoroalkoxy Moiety

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a high bond dissociation energy that contributes to the chemical inertness of fluorinated compounds. This inherent stability is a defining characteristic of the 2,2,3,3-tetrafluoropropoxy group in this compound.

Studies on related perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the presence of an ether oxygen atom increases the bond dissociation energy of the C-F bonds on the adjacent difluoromethylene (-CF2-) groups. rsc.orgresearchgate.netgoogle.comnih.gov This effect further enhances the stability of the C-F bonds in the fluoroalkoxy moiety, making them highly resistant to cleavage under typical reaction conditions. The high electronegativity of the fluorine atoms also polarizes the C-F bond, but the short bond length and high bond energy make nucleophilic substitution at the carbon atom exceptionally difficult.

The general order of stability for C-X bonds is C-F > C-H > C-Cl > C-Br > C-I. This high stability means that reactions targeting the C-F bonds of the tetrafluoropropoxy chain require harsh conditions or specialized catalytic systems to proceed. Consequently, the C-F bonds are generally considered unreactive in standard organic transformations.

Potential for Functional Group Interconversion on the Alkoxy Chain

Given the high stability of the C-F bonds, functional group interconversion directly on the fluorinated carbon backbone of the 2,2,3,3-tetrafluoropropoxy chain is challenging and not commonly reported in the literature for this specific compound. Most derivatization strategies for molecules containing fluoroalkoxy groups focus on reactions at other, more reactive sites of the molecule.

However, theoretical possibilities for functionalization could involve the terminal CHF2 group. The carbon-hydrogen bond in this group is potentially more susceptible to radical abstraction or deprotonation under strong basic conditions compared to the C-F bonds. Subsequent reactions could then introduce new functional groups at this position. For instance, radical-initiated reactions could lead to halogenation or other substitutions at the terminal carbon.

Another potential, though challenging, avenue for modification is the cleavage of the ether C-O bond. Studies on the degradation of PFECAs have indicated that under certain reductive conditions, the cleavage of the ether C-O bond can occur, leading to the formation of unstable perfluoroalcohols which can then undergo further reactions. rsc.orgresearchgate.netgoogle.comnih.gov This suggests that under specific catalytic conditions, the ether linkage could be a site for derivatization, allowing for the complete removal or replacement of the tetrafluoropropoxy group.

Potential Reaction SiteType of TransformationPotential ProductsChallenges
C-F bondsNucleophilic/Electrophilic Substitution-Extremely high bond energy, low reactivity
Terminal C-H bondRadical Abstraction/DeprotonationHalogenated or functionalized derivativesRequires specific and often harsh reaction conditions
Ether C-O bondReductive CleavagePhenol and fluorinated alcohol derivativesRequires specific catalysts, may lead to decomposition

Catalyst Development for Selective Chemical Transformations

The development of catalysts for the selective transformation of the 2,2,3,3-tetrafluoropropoxy chain is an area of active research, largely driven by the broader field of C-F bond activation and the desire to modify fluorinated molecules selectively.

Current research in the field of per- and polyfluoroalkyl substances (PFAS) degradation is exploring various catalytic systems to break the strong C-F bonds. These include heterogeneous catalysts based on materials like titanium and palladium, which can facilitate oxidation and reductive hydrodefluorination, respectively. researchgate.netrice.edu While primarily aimed at the complete destruction of PFAS, the principles and catalysts being developed could potentially be adapted for selective functionalization under controlled conditions. For instance, catalysts designed for hydrodefluorination could, in principle, be used to selectively replace a fluorine atom with a hydrogen atom, opening pathways for further derivatization.

Photocatalysis has also emerged as a promising strategy for C-F bond activation. The use of photocatalysts that can facilitate single-electron transfer to the fluoroalkyl chain could lead to the formation of radical anions, which may then undergo defluorination or other transformations.

The challenge lies in achieving selectivity. For a molecule like this compound, a successful catalyst would need to differentiate between the C-F bonds on the alkoxy chain and the C-H and C-O bonds on the aromatic ring. The development of such selective catalysts would enable the precise modification of the fluoroalkoxy group, allowing for the fine-tuning of the molecule's properties for various applications.

Catalyst TypeTransformationPotential Application
Heterogeneous (e.g., Pd, Ti-based)Reductive Hydrodefluorination, OxidationSelective defluorination, Introduction of new functional groups
Homogeneous (e.g., transition metal complexes)C-F Bond ActivationControlled functionalization of the fluoroalkoxy chain
PhotocatalystsSingle-Electron TransferGeneration of reactive intermediates for further reaction

Applications in Materials Science and Advanced Polymer Chemistry

Role as a Monomer in Polymer Synthesis

The presence of a phenolic hydroxyl group makes 4-(2,2,3,3-Tetrafluoropropoxy)phenol a candidate for use as a monomer or a co-monomer in various polymerization reactions, particularly for creating polymers with specialized properties imparted by the fluorine content.

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and unique electrical characteristics. The incorporation of the tetrafluoropropoxy group from this compound into a polymer backbone would be expected to confer some of these desirable fluoropolymer traits. The flexible tetrafluoropropoxy side chain, as opposed to direct fluorination of the aromatic ring, can enhance solubility and processability while still providing a significant fluorine content.

Poly(aryl ether)s are high-performance thermoplastics characterized by their high thermal stability and mechanical strength. They are typically synthesized via nucleophilic aromatic substitution, a reaction for which phenols are key monomers. This compound could serve as a di-functional or mono-functional monomer in such syntheses to create novel fluorinated poly(aryl ether)s. The incorporation of the fluorinated side chain could lower the material's dielectric constant and water absorption while improving its chemical resistance.

Fluoroelastomers are specialized synthetic rubbers that exhibit excellent resistance to heat, chemicals, and oils. While typically based on monomers like vinylidene fluoride (B91410) or tetrafluoroethylene, the integration of monomers derived from this compound could be explored to create novel fluoroelastomers with tailored properties, potentially improving processing characteristics or modifying surface properties.

Integration into High-Performance Functional Materials

The unique combination of a reactive phenol (B47542) group and a stable, low-surface-energy fluorinated tail makes this compound a valuable building block for creating functional materials with enhanced performance characteristics.

The introduction of fluorine into polymers is a well-established strategy for creating high-performance coatings and adhesives. The low surface energy associated with fluorinated compounds can lead to coatings with excellent hydrophobicity and oleophobicity, making them water-repellent and easy to clean. As a component in epoxy or polyurethane resins, this compound could be used to create coatings with enhanced durability, weather resistance, and anti-fouling properties. In adhesives, its incorporation could improve thermal stability and chemical resistance.

In the electronics industry, there is a high demand for materials with low dielectric constants (low-k) to serve as insulators in microchips and printed circuit boards, which helps to reduce signal delay and power consumption. The presence of fluorine in a polymer is a key strategy for lowering its dielectric constant. The C-F bond has low polarizability, and the bulkiness of fluorine atoms can increase the free volume within the polymer matrix, further reducing the dielectric constant. Synthesizing polymers, such as poly(aryl ether)s, using this compound as a monomer is a plausible route to achieving novel low-k materials suitable for high-frequency applications.

Potential Polymer Type Monomer Role of 4-(2,2,3,3-TFP)phenol Resulting Material Property Application Area
Fluorinated Poly(aryl ether)Co-monomer with dihalo-aromatic compoundsLow Dielectric Constant, Thermal StabilityMicroelectronics, High-Frequency PCBs
Fluorinated Epoxy ResinsFunctional additive or co-monomerHydrophobicity, Chemical ResistanceHigh-Performance Coatings
Fluorinated PolyurethanesChain extender or polyol precursorDurability, Low Surface EnergyAdhesives, Sealants

Use as an Intermediate in the Synthesis of Specialty Chemicals

Beyond direct use in polymerization, this compound can serve as a crucial intermediate in the synthesis of more complex specialty chemicals. The phenol group can be readily converted into other functional groups, allowing the tetrafluoropropoxy moiety to be incorporated into a wide range of molecules. For example, it could be used in the synthesis of specialized surfactants, liquid crystals, or active pharmaceutical ingredients where the presence of a fluorinated tail is desired to modify properties like surface activity, lipophilicity, or metabolic stability.

Applications in Solvent Extraction Systems and Separation Processes

extensive literature reviews did not yield specific research findings or data on the application of this compound in solvent extraction systems and separation processes. While the unique properties of fluorinated compounds, such as enhanced stability and lipophilicity, suggest potential utility in these areas, no detailed studies, experimental data, or established applications for this specific compound were identified in the public domain. cymitquimica.com

The field of solvent extraction often utilizes compounds with tailored affinities for specific solutes to achieve separation. Phenolic compounds, in general, are employed in various extraction and separation technologies. ecoxtract.comnih.govwitpress.commdpi.com However, the specific role and efficacy of the tetrafluoropropoxy functional group on the phenol ring in these processes have not been documented in available scientific literature. Therefore, no data tables or detailed research findings on its performance, such as distribution coefficients or separation factors for specific analytes, can be provided.

Further research would be necessary to determine if this compound offers any advantages in solvent extraction or separation processes, for instance, in the separation of metals, organic molecules, or in specialized analytical chemistry applications. Without such research, any discussion of its application in this context would be speculative.

Biodegradation Pathways and Microbial Degradation Mechanisms of Fluorinated Phenols

The microbial breakdown of fluorinated phenols is a critical process governing their persistence in the environment. Microorganisms have evolved diverse strategies to metabolize these xenobiotic compounds, although the efficiency of degradation can be highly dependent on the degree and position of fluorine substitution. researchgate.netmdpi.com

Microbial degradation of fluorinated aromatic compounds can occur under both aerobic and anaerobic conditions, though the pathways and efficiencies differ significantly.

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of phenols is typically hydroxylation of the aromatic ring to form a catechol or a substituted catechol, a reaction catalyzed by phenol hydroxylase or monooxygenase enzymes. researchgate.netmdpi.com This is followed by cleavage of the aromatic ring. While many studies have focused on monofluorinated compounds, the principles can be extended to polyfluorinated analogs. mdpi.com Some bacteria have demonstrated the ability to utilize fluorinated compounds like 4-(trifluoromethyl)phenol (TFMP) as a sole carbon and energy source. researchgate.net The degradation often proceeds through established aromatic hydrocarbon pathways, although the efficiency can be poor. researchgate.net

Anaerobic Degradation: Anaerobic degradation of organofluorine compounds is generally considered less effective than aerobic processes. researchgate.net However, specific instances of anaerobic defluorination have been documented. For example, the complete degradation of 4-fluorobenzoate (B1226621) and 4-fluorotoluene to CO2 and HF has been observed in the denitrifying bacterium Thauera aromatica. nih.gov This process involves an ATP-dependent reductive cleavage of the aryl C-F bond. nih.gov Reductive dehalogenation of 3-fluorobenzoate has also been reported. researchgate.net Nevertheless, for many fluorinated compounds, anaerobic treatment shows limited efficacy. researchgate.net

ConditionGeneral MechanismKey Initial StepObserved ExamplesGeneral Efficacy
AerobicOxidative degradationHydroxylation to form catecholsDegradation of 4-(trifluoromethyl)phenol by environmental bacteria researchgate.netGenerally more effective, though can be slow researchgate.net
AnaerobicReductive dehalogenationATP-dependent C-F bond cleavage or carboxylation nih.govresearchgate.netDefluorination of 4-fluorobenzoate by Thauera aromatica nih.govOften has little effect, but specific pathways exist researchgate.net

Following the initial hydroxylation of the phenolic ring to form a catechol intermediate, the subsequent critical step is the enzymatic cleavage of the aromatic ring. This is accomplished by dioxygenase enzymes, which are classified based on their mode of ring fission. nih.govnih.gov

Ortho-cleavage (intradiol): The aromatic ring is cleaved between the two hydroxyl groups of the catechol intermediate by catechol 1,2-dioxygenase. This pathway leads to the formation of cis,cis-muconic acid, which is further metabolized to intermediates of the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov Several bacteria, including strains of Pseudomonas and Arthrobacter, utilize the ortho-pathway for phenol degradation. mdpi.comnih.gov

Meta-cleavage (extradiol): The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. nih.govnih.gov This pathway yields 2-hydroxymuconic semialdehyde, which is then processed into intermediates like pyruvate and acetaldehyde that can enter central metabolism. researchgate.net The meta-cleavage pathway is also common in phenol-degrading bacteria, such as Pseudomonas fluorescens and Pseudomonas mendocina. nih.govnih.gov

The presence of fluorine substituents can influence the regioselectivity of the initial hydroxylation and the subsequent ring cleavage. researchgate.net For instance, some Rhodococcus species possess a phenol hydroxylase that can catalyze the oxidative defluorination of ortho-fluorinated phenols. researchgate.net The specific enzymatic machinery possessed by a microbial community dictates which pathway is utilized and the ultimate fate of the fluorinated phenolic compound. nih.gov

Abiotic Degradation Processes in Environmental Compartments

Beyond microbial action, abiotic processes play a significant role in the transformation of fluorinated phenols in the environment. These processes are primarily driven by photochemical reactions and reactions with atmospheric oxidants.

Photolysis (Photooxidation): Direct and indirect photolysis can be important degradation pathways for fluorinated phenols in aquatic environments. nih.govacs.org The rate of photolysis is often pH-dependent, with higher rates observed at higher pH values. nih.govacs.org For example, the direct photolysis rate constant for 4-(trifluoromethyl)phenol at pH 10 is two orders of magnitude larger than at pH 7. nih.govacs.org Photolysis can lead to the cleavage of the C-F bond, resulting in the formation of fluoride ions as a major product for compounds with aryl-F bonds. acs.org For compounds containing a trifluoromethyl (CF3) group, such as 4-(trifluoromethyl)phenol, photolysis can yield products like trifluoroacetic acid in addition to fluoride. acs.org

Hydrolysis: Hydrolysis, the reaction with water, is generally a slow degradation process for many fluorinated phenols under typical environmental conditions. nih.govacs.org While some compounds like monensin, salinomycin, and narasin show hydrolysis under acidic conditions (pH 4), many organofluorine compounds are stable in neutral or alkaline solutions. nih.gov The stability of the carbon-fluorine bond and the ether linkage in compounds like this compound suggests that hydrolysis is likely not a primary degradation route compared to photochemical processes.

ProcessDescriptionKey FactorsPrimary ProductsRelevance for Fluorinated Phenols
PhotooxidationDegradation by light, especially UV radiation. nih.govpH, light intensity, presence of photosensitizers. acs.orgFluoride ions, smaller organofluorine compounds (e.g., trifluoroacetic acid). acs.orgA significant degradation pathway in sunlit surface waters. nih.gov
HydrolysisBreakdown of a compound due to reaction with water. nih.govpH, temperature. nih.govDepends on compound structure.Generally slow and less significant compared to photolysis. nih.gov

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl radicals (•OH). rsc.orgacs.org These highly reactive species are powerful oxidizing agents that initiate the breakdown of pollutants. rsc.org Phenolic compounds are known to react readily with •OH radicals. rsc.org The reaction typically proceeds via •OH addition to the aromatic ring, forming a dihydroxycyclohexadienyl radical intermediate. researchgate.net

The rate of this reaction is influenced by the substituents on the phenolic ring. A general trend observed for chlorophenols is that the kinetic rate constant decreases with a higher degree of halogenation. nih.gov For example, the rate constant for 2-chlorophenol is more than double that of pentachlorophenol. nih.gov Based on data for similar compounds, the atmospheric lifetime of fluorinated phenols with respect to reaction with •OH radicals is expected to be relatively short, indicating that this is a significant removal mechanism from the gas phase.

Compound ClassTypical Reaction Rate Constant with •OH (M⁻¹s⁻¹)Reference
Chlorophenols3.5 x 10⁹ - 8.2 x 10⁹ nih.gov
Phenol~6.6 x 10⁹ rsc.org
Organosulfates1.14 x 10⁻¹³ - 6.17 x 10⁻¹² (cm³ molec.⁻¹ s⁻¹) copernicus.org

Note: Rate constants for organosulfates are for gas-phase reactions.

Environmental Monitoring Techniques for Fluorinated Phenolic Compounds

Effective monitoring is crucial for understanding the distribution, fate, and potential risks of fluorinated phenolic compounds in the environment. nih.gov Due to their diverse structures and the low concentrations at which they may be present, sophisticated analytical techniques are required for their detection and quantification. nih.govmdpi.com

Commonly employed methods include:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for separating phenolic compounds from complex environmental matrices like water and soil. nih.govmdpi.com HPLC is often coupled with various detectors, including electrochemical detection, which provides high sensitivity and selectivity for phenols at nanogram-per-liter levels. researchgate.net GC is typically coupled with Mass Spectrometry (GC-MS) for definitive identification and quantification. nih.gov

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides structural information and allows for highly sensitive and specific detection of target compounds. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown transformation products. epa.gov

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool specifically for organofluorine compounds. acs.org It allows for the rapid identification of the chemical environment of fluorine atoms, making it possible to track the parent compound and identify fluorinated degradation byproducts without the need for analytical standards. researchgate.netacs.org This technique is instrumental in elucidating degradation pathways and achieving a complete fluorine mass balance in laboratory studies. nih.govacs.org

Spectroscopic Methods: Three-dimensional fluorescence spectroscopy is an effective and rapid method for real-time monitoring of phenolic compounds in aquatic environments. nih.gov However, its application to mixtures of structurally similar phenols can be challenging due to overlapping spectra, often requiring mathematical algorithms for data processing. nih.gov

Sample Preparation: Prior to analysis, a pre-concentration step is often necessary, especially for trace-level analysis in water samples. Solid-phase extraction (SPE) is a common technique used to extract and concentrate phenolic compounds from aqueous samples. researchgate.netmdpi.com

Future Research Directions and Translational Outlook

Innovation in Green Chemistry Approaches for Synthesis and Processing

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic and processing methodologies. For 4-(2,2,3,3-Tetrafluoropropoxy)phenol, future research in green chemistry is anticipated to concentrate on several key areas.

One promising direction is the exploration of enzymatic synthesis . Biocatalysis, utilizing enzymes such as lipases or cytochrome P450, offers a pathway to produce fluorinated compounds under mild conditions, potentially reducing energy consumption and the use of hazardous reagents. nih.gov Research into enzymes capable of catalyzing the etherification of hydroquinone (B1673460) with 2,2,3,3-tetrafluoro-1-propanol (B1207051) could lead to a more sustainable manufacturing process.

Another area of innovation lies in the application of phase-transfer catalysis (PTC) . PTC can facilitate reactions between reactants in immiscible phases, often eliminating the need for harsh solvents and high temperatures. core.ac.ukptfarm.plcrdeepjournal.orgbiomedres.us Developing PTC protocols for the synthesis of this compound could enhance reaction efficiency and minimize waste generation. Computational studies can further aid in understanding the mechanism and kinetics of such PTC reactions, allowing for the optimization of catalysts and reaction conditions. researchgate.net

Furthermore, the development of solvent-free or "on-water" synthesis methods presents another exciting frontier. These approaches align with the principles of green chemistry by reducing or eliminating the use of volatile organic compounds.

Exploration of Novel Polymer Architectures and Functional Materials

The incorporation of the 4-(2,2,3,3-tetrafluoropropoxy)phenyl moiety into polymer backbones can impart a range of desirable properties, including high thermal stability, chemical resistance, and low dielectric constants. researchgate.netrsc.org Future research will likely focus on leveraging this monomer to create novel polymer architectures with tailored functionalities.

A significant area of exploration is the synthesis of high-performance poly(aryl ether)s . These polymers are known for their excellent thermomechanical properties and are used in demanding applications in the aerospace, electronics, and automotive industries. imperialfluoros.commdpi.com By systematically varying the co-monomers polymerized with this compound, researchers can fine-tune the resulting polymer's glass transition temperature, solubility, and optical properties. researchgate.netkpi.ua The introduction of the tetrafluoropropoxy group is expected to enhance solubility and processability while maintaining high thermal stability. researchgate.net

Moreover, this fluorinated phenol (B47542) can serve as a key component in the development of advanced functional materials . For instance, its use in the synthesis of fluorinated polyimides could lead to materials with low dielectric constants, making them suitable for applications in next-generation microelectronics. kpi.ua Additionally, the hydrophobic nature of the fluorinated side chain could be exploited in the creation of materials with enhanced moisture resistance and low surface energy, beneficial for coatings and membranes. man.ac.uknih.govresearchgate.net

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry and materials science offer powerful tools for accelerating the discovery and design of new molecules and materials. For this compound, advanced computational approaches can guide the synthesis of derivatives with precisely tailored properties.

Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of the molecule and its derivatives. This understanding can inform the design of new monomers with optimized properties for polymerization. Furthermore, DFT can be used to predict the structure-property relationships of resulting polymers, such as their optical and electronic characteristics. researchgate.net

Molecular Dynamics (MD) simulations can provide insights into the bulk properties of polymers derived from this compound. nih.govmdpi.comnih.govresearchgate.netdigitellinc.com By simulating the behavior of polymer chains, researchers can predict properties like glass transition temperature, mechanical strength, and diffusion of small molecules. nih.govmdpi.comnih.govresearchgate.netdigitellinc.com This predictive capability can significantly reduce the experimental effort required to develop new materials. For example, MD simulations could be used to model the intermolecular ordering in semi-crystalline polymers based on this monomer, which is crucial for understanding their mechanical and thermal behavior. nih.govmdpi.com

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The full realization of the potential of this compound will necessitate a highly interdisciplinary approach, bridging the gap between fundamental chemistry and applied materials science. uni-muenster.de

Collaborative efforts between synthetic chemists and materials scientists are crucial for the successful translation of novel molecular designs into functional materials with real-world applications. Chemists can focus on developing efficient and scalable synthetic routes, while materials scientists can characterize the physical and chemical properties of the resulting polymers and fabricate them into devices. man.ac.ukpsu.edu

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(2,2,3,3-Tetrafluoropropoxy)phenol, and how are structural isomers controlled during synthesis?

  • The compound is typically synthesized via nucleophilic substitution reactions between tetrafluoropropanol derivatives and halogenated phenolic precursors. For example, in solvent extraction systems, derivatives like 1-(2,2,3,3-Tetrafluoropropoxy)-3-[4-(sec-butyl)phenoxy]-2-propanol (Cs-7SB modifier) are synthesized under controlled stoichiometry to minimize isomer formation . Structural isomers (e.g., positional differences in substituents) are separated using preparative HPLC with UV detection, as described in stability studies of Cs-7SB modifiers .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Key methods include:

  • HPLC-UV : For quantifying purity and detecting degradation products (e.g., column: C18, mobile phase: acetonitrile/water gradient) .
  • NMR (¹H/¹⁹F) : To confirm fluorinated alkoxy group integration and positional isomerism .
  • FTIR : Identifies functional groups (e.g., C-F stretching at 1150–1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

  • Stability studies on Cs-7SB modifiers indicate a 5-year shelf life when stored in amber glass containers under inert gas (e.g., argon) at 4°C. Degradation is accelerated by exposure to light, moisture, or elevated temperatures, leading to hydrolysis of the tetrafluoropropoxy group . Regular monitoring via HPLC is recommended to detect early degradation .

Advanced Research Questions

Q. How does this compound interact with environmental matrices, and what are its degradation byproducts?

  • Fluorinated ethers like this compound are persistent in aquatic systems due to C-F bond stability. Environmental fate studies using LC-HRMS have detected analogous perfluoroether acids (e.g., HFPO-DA) as degradation products, suggesting oxidative cleavage of the propoxy chain . Bioaccumulation potential is inferred from plasma detection of similar PFAS in human biomonitoring studies .

Q. What chromatographic strategies resolve structural isomers of tetrafluoropropoxy-substituted compounds?

  • Reverse-phase HPLC with a polar-embedded C18 column (e.g., Waters Atlantis T3) and isocratic elution (acetonitrile/0.1% trifluoroacetic acid) effectively separates positional isomers. For example, the major isomer 1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol elutes earlier than its minor counterpart due to differences in polarity .

Q. How can mechanistic studies elucidate the role of this compound in pharmaceutical intermediates?

  • In drug development, derivatives like 3-(2,2,3,3-Tetrafluoropropoxy)benzylamine hydrochloride are studied for polymorphic behavior using X-ray diffraction and thermal analysis (DSC/TGA). For instance, a patented Alzheimer’s drug candidate required polymorph screening to identify the most thermodynamically stable form .

Q. What methodologies quantify degradation kinetics of this compound under oxidative conditions?

  • Accelerated degradation studies employ UV/H₂O₂ systems, with kinetics monitored via LC-MS/MS. Rate constants (k) are derived using pseudo-first-order models. For example, 2,2,3,3-Tetrafluoro-1-propanol (a structural analog) showed 90% mineralization in 6 hours under UV oxidation, with fluoride release quantified by ion chromatography .

Methodological Notes

  • Synthetic Protocols : Use anhydrous conditions and fluorinated solvents (e.g., HFIP) to enhance reaction yields .
  • Environmental Analysis : Solid-phase extraction (SPE) with WAX cartridges improves PFAS recovery from water samples .
  • Pharmaceutical Characterization : Pair DSC with variable-temperature XRD to correlate thermal events with crystalline phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.